molecular formula C25H21FN4O2 B11291171 N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide

Cat. No.: B11291171
M. Wt: 428.5 g/mol
InChI Key: LXFVQOVXZXOIND-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylbenzyl group, and an imidazobenzimidazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the imidazobenzimidazole core This core can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(3-fluorophenyl)-2-[1-(4-methylbenzyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21FN4O2

Molecular Weight

428.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-[(4-methylphenyl)methyl]-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H21FN4O2/c1-16-9-11-17(12-10-16)15-29-24(32)22(14-23(31)27-19-6-4-5-18(26)13-19)30-21-8-3-2-7-20(21)28-25(29)30/h2-13,22H,14-15H2,1H3,(H,27,31)

InChI Key

LXFVQOVXZXOIND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(N3C2=NC4=CC=CC=C43)CC(=O)NC5=CC(=CC=C5)F

Origin of Product

United States

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